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Compound of Interest

Compound Name: 2,6-Dimethyl-4-nitrosophenol

Cat. No.: B077472 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for

2,6-Dimethyl-4-nitrosophenol, a significant intermediate in organic synthesis. Due to the

limited availability of complete, published experimental spectra for this specific compound, this

document combines reported data with typical spectroscopic values for structurally related

compounds to offer a predictive profile. This guide is intended to support research and

development activities by providing key data points for the characterization of 2,6-Dimethyl-4-
nitrosophenol.

Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for 2,6-
Dimethyl-4-nitrosophenol.

Table 1: ¹H NMR Spectroscopic Data
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Protons Multiplicity
Chemical Shift (δ)
ppm

Notes

-CH₃ (at C2, C6) Singlet ~ 2.2 Reported value.[1]

Ar-H (at C3, C5) Singlet 8.1 – 8.3

Reported range. Due

to symmetry, these

protons are expected

to be equivalent.[1]

-OH Singlet (broad) Variable

The chemical shift is

dependent on solvent,

concentration, and

temperature.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Carbon Chemical Shift (δ) ppm Notes

-CH₃ (at C2, C6) 15 - 20
Based on typical values for

methyl-substituted phenols.

C3, C5 130 - 140
Aromatic carbons adjacent to

the nitroso group.

C4 150 - 160
Carbon bearing the nitroso

group.

C2, C6 125 - 135
Carbons bearing the methyl

groups.

C1 155 - 165
Carbon bearing the hydroxyl

group.

Note: The predicted ¹³C NMR data is based on established chemical shift ranges for substituted

aromatic compounds. Experimental verification is recommended.

Table 3: IR Spectroscopic Data (Predicted)
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Functional Group
Wavenumber
(cm⁻¹)

Intensity Notes

O-H stretch 3200 - 3600 Strong, Broad

Characteristic of

phenolic hydroxyl

group, subject to

hydrogen bonding.

Aromatic C-H stretch 3000 - 3100 Medium to Weak

C=C stretch

(aromatic)
1450 - 1600 Medium

Multiple bands are

expected.

N=O stretch 1500 - 1550 Medium to Strong

C-N stretch 1340 - 1390 Medium

O-H bend 1330 - 1440 Medium

C-O stretch 1180 - 1260 Strong

Table 4: UV-Vis Spectroscopic Data
Solvent λmax (nm)

Molar Absorptivity
(ε)

Notes

Not specified ~ 350 Data not available

This absorption is

attributed to the n →

π* transition of the

nitroso group.[1]

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for

2,6-Dimethyl-4-nitrosophenol.

Synthesis of 2,6-Dimethyl-4-nitrosophenol
The established method for the synthesis of 2,6-Dimethyl-4-nitrosophenol is through the

direct nitrosation of 2,6-Dimethylphenol.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b3025515
https://www.benchchem.com/product/b077472?utm_src=pdf-body
https://www.benchchem.com/product/b077472?utm_src=pdf-body
https://www.benchchem.com/product/b077472?utm_src=pdf-body
https://www.benchchem.com/product/b3025515
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077472?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

2,6-Dimethylphenol

Sodium nitrite (NaNO₂)

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

Ice

Water

Suitable organic solvent for extraction (e.g., diethyl ether)

Procedure:

Dissolve 2,6-Dimethylphenol in a suitable solvent and cool the solution in an ice bath to 0-5

°C.

Slowly add a chilled aqueous solution of sodium nitrite to the cooled solution of 2,6-

Dimethylphenol with constant stirring.

Maintain the temperature below 5 °C and slowly add dilute hydrochloric acid or sulfuric acid

dropwise to the reaction mixture.

Continue stirring the mixture in the ice bath for 1-2 hours.

The resulting precipitate of 2,6-Dimethyl-4-nitrosophenol can be collected by filtration.

The crude product can be purified by recrystallization from a suitable solvent.

NMR Spectroscopy
Instrumentation:

A 300 MHz or higher field Nuclear Magnetic Resonance (NMR) spectrometer.

Sample Preparation:
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Dissolve approximately 5-10 mg of purified 2,6-Dimethyl-4-nitrosophenol in about 0.5-0.7

mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in an NMR tube.

Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

¹H NMR Acquisition:

Acquire the spectrum using a standard proton pulse program.

Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a

good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse program.

Typical parameters include a spectral width of 0-220 ppm and a larger number of scans

compared to ¹H NMR due to the lower natural abundance of ¹³C.

IR Spectroscopy
Instrumentation:

A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

Solid (KBr pellet): Mix a small amount of the sample (1-2 mg) with about 100-200 mg of dry

potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin,

transparent pellet using a hydraulic press.

Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total

Reflectance (ATR) crystal.

Data Acquisition:

Record the spectrum in the mid-infrared range, typically from 4000 to 400 cm⁻¹.
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Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract

it from the sample spectrum.

UV-Vis Spectroscopy
Instrumentation:

A UV-Vis spectrophotometer.

Sample Preparation:

Prepare a dilute solution of 2,6-Dimethyl-4-nitrosophenol in a UV-grade solvent (e.g.,

ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an

absorbance reading between 0.1 and 1.0 at the λmax.

Data Acquisition:

Scan the absorbance of the solution over a wavelength range of approximately 200-800 nm.

Use the pure solvent as a blank to zero the spectrophotometer.

To study the effect of solvent polarity, prepare solutions of the same concentration in different

solvents (e.g., a non-polar solvent like hexane and a polar solvent like ethanol) and record

the spectra.

Visualized Synthesis Workflow
The synthesis of 2,6-Dimethyl-4-nitrosophenol from 2,6-Dimethylphenol can be visualized as

a straightforward electrophilic aromatic substitution reaction.
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Reactants

Reaction
Product

2,6-Dimethylphenol

Electrophilic Aromatic
SubstitutionSodium Nitrite (NaNO₂)

Acid (HCl or H₂SO₄)

2,6-Dimethyl-4-nitrosophenol

Click to download full resolution via product page

Caption: Synthesis of 2,6-Dimethyl-4-nitrosophenol via nitrosation of 2,6-Dimethylphenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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